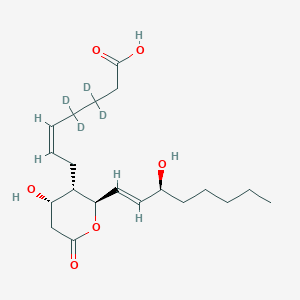

11-Dehydro-thromboxane B2 D4

Description

Overview of the Arachidonic Acid Cascade and Prostanoid Biosynthesis

The journey of eicosanoid synthesis begins with arachidonic acid, a polyunsaturated fatty acid typically esterified in the phospholipids (B1166683) of cell membranes. acs.orgresearchgate.netahajournals.org Upon cellular stimulation by various physiological or pathological signals, arachidonic acid is liberated from the membrane by the action of phospholipase A2. acs.orgresearchgate.netcvphysiology.com Once freed, arachidonic acid serves as the primary substrate for several enzymatic pathways, the most prominent being the cyclooxygenase (COX) pathway, which leads to the production of prostanoids. cvphysiology.comnih.govmdpi.com

The COX enzymes, existing in two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). mdpi.comnih.govresearchgate.netwikipedia.org PGH2 stands at a critical juncture, serving as the precursor for a variety of prostanoids, including prostaglandins, prostacyclin, and thromboxanes, through the action of specific synthases. nih.govnih.govresearchgate.net This cascade is a tightly regulated process, with the specific prostanoids produced varying depending on the cell type and the enzymes present. cvphysiology.com

Thromboxane (B8750289) A2 and Thromboxane B2 in Lipid Mediator Systems

Within the prostanoid family, thromboxanes are distinguished by their six-membered ether-containing ring structure. wikipedia.org Thromboxane A2 (TXA2) is a highly potent but unstable molecule synthesized from PGH2 by the enzyme thromboxane-A synthase, which is abundant in platelets. wikipedia.orgsc.edu TXA2 is a powerful vasoconstrictor and a key facilitator of platelet aggregation, playing a critical role in blood clot formation (thrombosis). wikipedia.orgtaylorandfrancis.comnih.gov

Due to its extreme instability, with a half-life of about 30 seconds in the bloodstream, TXA2 is rapidly hydrolyzed to its chemically stable but biologically inactive metabolite, Thromboxane B2 (TXB2). sc.eduahajournals.org While TXB2 itself does not possess the potent biological activity of its precursor, its measurement has been used as an indicator of TXA2 production. labcorp.commdpi.com However, measuring TXB2 in plasma can be misleading due to its potential for artificial generation from platelets activated during the blood collection process. nih.gov

Significance of Enzymatic Metabolites in Eicosanoid Research

The transient nature of many primary eicosanoids like TXA2 necessitates the study of their more stable downstream metabolites to accurately assess their in vivo production and physiological roles. nih.gov The measurement of these enzymatic metabolites in biological fluids such as urine and plasma provides a non-invasive and reliable window into the activity of specific eicosanoid pathways. nih.govfrontiersin.org This approach circumvents the challenges posed by the short half-lives and potential for ex vivo formation of the primary compounds. nih.govnih.gov

The analysis of these stable metabolites has become an indispensable tool in eicosanoid research, allowing scientists to investigate the involvement of these lipid mediators in a wide range of physiological and pathological conditions, including inflammation, cardiovascular disease, and cancer. balsinde.orgcreative-proteomics.comfrontiersin.org By quantifying these metabolic end-products, researchers can gain insights into the underlying biochemical processes and identify potential biomarkers for disease diagnosis and therapeutic monitoring. nih.gov

Role of 11-Dehydro-thromboxane B2 as a Key Metabolite in Biochemical Studies

11-Dehydro-thromboxane B2 (11-dehydro-TXB2) is a major, long-lived enzymatic metabolite of TXB2. nih.govontosight.ai Its formation from TXB2 in the circulation makes it a more reliable indicator of in vivo TXA2 synthesis compared to measuring TXB2 directly. nih.govontosight.ai The measurement of 11-dehydro-TXB2, particularly in urine, offers a time-integrated picture of systemic thromboxane production and is less susceptible to the artifactual generation that can plague plasma TXB2 measurements. nih.govbioscience.co.uk

Elevated levels of 11-dehydro-TXB2 have been associated with conditions characterized by increased platelet activation, such as cardiovascular diseases. ontosight.airupahealth.com Consequently, it has emerged as a crucial biomarker in biochemical studies for assessing platelet activation, investigating the role of thromboxanes in various diseases, and monitoring the effectiveness of antiplatelet therapies. ontosight.ainih.govduke.edu For instance, urinary 11-dehydro-TXB2 levels are used to evaluate the response to aspirin (B1665792) therapy, which works by inhibiting the COX enzyme and thereby reducing thromboxane production. questdiagnostics.comwikipedia.org

The following table provides a summary of the key molecules involved in the thromboxane pathway:

| Compound Name | Abbreviation | Role |

| Arachidonic Acid | AA | Precursor for eicosanoid synthesis. acs.orgresearchgate.netahajournals.org |

| Prostaglandin G2 | PGG2 | Unstable intermediate in prostanoid biosynthesis. mdpi.comresearchgate.netwikipedia.org |

| Prostaglandin H2 | PGH2 | Precursor for thromboxanes and other prostanoids. nih.govnih.govresearchgate.net |

| Thromboxane A2 | TXA2 | Potent vasoconstrictor and platelet aggregator. wikipedia.orgtaylorandfrancis.comnih.gov |

| Thromboxane B2 | TXB2 | Stable, inactive metabolite of TXA2. sc.eduahajournals.org |

| 11-Dehydro-thromboxane B2 | 11-dehydro-TXB2 | Stable metabolite of TXB2 used as a biomarker. nih.govontosight.ai |

| Cyclooxygenase | COX | Enzyme that converts arachidonic acid to PGG2. mdpi.comnih.govresearchgate.net |

| Thromboxane-A Synthase | Enzyme that converts PGH2 to TXA2. wikipedia.orgsc.edu |

Structure

3D Structure

Properties

Molecular Formula |

C20H32O6 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1/i5D2,8D2 |

InChI Key |

KJYIVXDPWBUJBQ-DDHOZZTNSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@H](CCCCC)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of 11 Dehydro Thromboxane B2 Formation

Precursor Substrates and Initial Cyclooxygenase-Dependent Thromboxane (B8750289) Synthesis

The biosynthesis of thromboxanes commences with the liberation of arachidonic acid from membrane phospholipids (B1166683), a reaction catalyzed by phospholipase A2. nih.gov Once released, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govahajournals.org These enzymes exhibit a dual catalytic activity, initially converting arachidonic acid into the unstable endoperoxide intermediate, prostaglandin (B15479496) G2 (PGG2), and subsequently into prostaglandin H2 (PGH2). nih.govahajournals.org

In platelets, which are a major source of thromboxanes, PGH2 is then rapidly metabolized by thromboxane synthase to the highly reactive and biologically active thromboxane A2 (TXA2). researchgate.netnih.gov Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. nih.govtaylorandfrancis.com However, TXA2 is extremely unstable in aqueous environments and has a very short half-life, undergoing rapid, non-enzymatic hydrolysis to the more stable, but biologically inactive, thromboxane B2 (TXB2). nih.govreactome.org

| Key Molecules in Initial Thromboxane Synthesis | Function |

| Arachidonic Acid | Precursor substrate for eicosanoid synthesis. |

| Cyclooxygenase (COX) | Enzymes that convert arachidonic acid to PGH2. |

| Prostaglandin H2 (PGH2) | Intermediate in prostaglandin and thromboxane synthesis. |

| Thromboxane Synthase | Enzyme that converts PGH2 to Thromboxane A2. |

| Thromboxane A2 (TXA2) | Biologically active thromboxane; potent vasoconstrictor and platelet aggregator. |

| Thromboxane B2 (TXB2) | Stable, inactive hydrolysis product of Thromboxane A2. wikipedia.org |

Enzymatic Conversion of Thromboxane B2 to 11-Dehydro-thromboxane B2 (e.g., 11-hydroxy-thromboxane dehydrogenase pathway)

The conversion of the inactive thromboxane B2 (TXB2) into 11-dehydro-thromboxane B2 is a crucial step in its metabolism. This transformation is primarily carried out by the enzyme 11-hydroxy-thromboxane dehydrogenase (TXDH). reactome.org This enzyme catalyzes the dehydrogenation of the hydroxyl group at the C-11 position of TXB2, resulting in the formation of 11-dehydro-thromboxane B2. reactome.orgnih.gov

The activity of 11-hydroxy-thromboxane dehydrogenase has been identified in various tissues, with the highest concentrations found in the lungs, kidneys, stomach, and liver. nih.gov This widespread distribution underscores the systemic nature of thromboxane metabolism. The enzyme responsible for this conversion in humans has been identified as being identical to cytosolic aldehyde dehydrogenase. reactome.org

Characterization of Metabolic Fate and Intermediates

Following its formation from the unstable thromboxane A2, thromboxane B2 undergoes further metabolic processing through two principal enzymatic pathways. nih.gov One major route involves beta-oxidation, leading to the formation of 2,3-dinor-thromboxane B2. nih.govnih.gov The other significant pathway is the dehydrogenation of the C-11 hydroxyl group, which produces 11-dehydro-thromboxane B2. nih.govnih.gov

Studies in humans have shown that both 2,3-dinor-TXB2 and 11-dehydro-TXB2 are major urinary metabolites of TXB2. nih.gov Further metabolism of 11-dehydro-thromboxane B2 can occur, leading to a variety of other products. These subsequent modifications can include beta-oxidation, omega-oxidation, dehydrogenation of the C-15 alcohol group, and reduction of double bonds. semanticscholar.org For instance, 11-dehydro-15-keto-13,14-dihydro-2,3-dinor-thromboxane B2 and 11-dehydro-15-keto-13,14-dihydro-19-carboxyl-2,3,4,5-tetranor-thromboxane B2 have been identified as further downstream metabolites. nih.gov Due to its longer half-life of approximately 45 minutes in human plasma, 11-dehydro-thromboxane B2 is considered a more reliable indicator of in vivo thromboxane A2 production than the transient TXB2. nih.gov

| Major Metabolites of Thromboxane B2 | Metabolic Pathway |

| 2,3-dinor-thromboxane B2 | Beta-oxidation |

| 11-dehydro-thromboxane B2 | Dehydrogenation at C-11 |

| 11-dehydro-15-keto-13,14-dihydro-2,3-dinor-thromboxane B2 | Further metabolism of 11-dehydro-TXB2 |

| 11-dehydro-15-keto-13,14-dihydro-19-carboxyl-2,3,4,5-tetranor-thromboxane B2 | Further metabolism of 11-dehydro-TXB2 |

Isotopic Labeling and Deuterated Analogues (D4) in Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org In the context of thromboxane metabolism, this has involved the use of molecules labeled with isotopes to follow their conversion through various enzymatic pathways. For example, studies have utilized [3H8]Thromboxane B2, a tritiated form of TXB2, to investigate its metabolism in vivo. nih.govnih.gov By administering the labeled compound and subsequently analyzing biological samples like urine and blood, researchers can identify and quantify the various metabolites that are formed. nih.govnih.gov

The use of deuterated analogues, such as 11-Dehydro-thromboxane B2 D4, serves a similar purpose in metabolic tracing studies. Deuterium (B1214612) (D), a stable isotope of hydrogen, can be incorporated into the molecule of interest. When this deuterated compound is introduced into a biological system, its metabolic products can be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. This allows for precise quantification and characterization of the metabolic pathways. The difference in mass between the deuterated and non-deuterated compounds enables researchers to track the conversion of the administered substance and calculate important parameters such as production rates and fractional conversion to various metabolites.

Advanced Analytical Methodologies for 11 Dehydro Thromboxane B2 D4 Quantitation

Principles of Stable Isotope Dilution Mass Spectrometry for Eicosanoid Metabolites

Stable isotope dilution (SID) coupled with mass spectrometry is a powerful technique for the accurate quantification of endogenous compounds, including eicosanoid metabolites like 11-dehydro-thromboxane B2. nih.gov The core principle of this method lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, 11-Dehydro-thromboxane B2 D4, to the sample at an early stage of the analytical process. nih.govlipidmaps.org

This isotopically labeled internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). nih.gov For 11-Dehydro-thromboxane B2, a commonly used internal standard is the tetradeuterated form, this compound. caymanchem.com

The key advantage of SID-MS is that the internal standard behaves identically to the analyte during sample preparation, extraction, chromatography, and ionization. researchgate.net Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Therefore, the ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled internal standard remains constant, allowing for highly accurate and precise quantification that corrects for variations in sample recovery and matrix effects. nih.gov

Quantification is achieved by creating a calibration curve where the ratio of the signal of a known amount of the unlabeled analyte to the constant amount of the internal standard is plotted against the concentration of the unlabeled analyte. nih.gov The concentration of the analyte in the unknown sample is then determined by interpolating the measured signal ratio onto this calibration curve. nih.gov The use of a deuterated analogue, such as this compound, is the ideal approach for achieving the highest specificity and sensitivity in eicosanoid analysis. nih.govlipidmaps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard method for the quantification of eicosanoids due to its high sensitivity and selectivity. nih.gov This technique is widely applied for the analysis of 11-dehydro-thromboxane B2 in various biological matrices, particularly urine. nih.gov

Prior to LC-MS/MS analysis, sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a commonly employed technique for the purification of 11-dehydro-thromboxane B2 from biological samples like urine and plasma. nih.govcelerion.com

The general procedure for SPE involves the following steps:

Acidification: The sample, such as urine, is often acidified to a pH of approximately 3.5. This protonates the carboxylic acid group of 11-dehydro-thromboxane B2, making it less water-soluble and facilitating its retention on a nonpolar SPE sorbent. sigmaaldrich.com

Conditioning: The SPE cartridge, typically a C18 reverse-phase column, is conditioned with an organic solvent like methanol (B129727) followed by water to activate the stationary phase. lipidmaps.org

Loading: The acidified sample is loaded onto the conditioned SPE cartridge. The analyte and other hydrophobic molecules are retained on the sorbent, while salts and other polar components are washed away.

Washing: The cartridge is washed with a weak solvent, such as a mixture of water and a small percentage of an organic solvent, to remove any remaining polar impurities. A wash with a nonpolar solvent like hexane (B92381) may also be performed to elute highly nonpolar interfering compounds. sigmaaldrich.com

Elution: The analyte of interest, 11-dehydro-thromboxane B2, is then eluted from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate. lipidmaps.orgsigmaaldrich.com

Drying and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS system.

For the analysis of 11-dehydro-thromboxane B2, mixed-mode anion exchange SPE plates have also been utilized, which can provide high recovery rates of 91.0–96.0% in human urine. celerion.com

The separation of 11-dehydro-thromboxane B2 from other structurally similar compounds is achieved using liquid chromatography, most commonly reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Optimization of chromatographic parameters is essential to achieve good peak shape, resolution, and sensitivity. Key parameters that are optimized include:

Stationary Phase: C18 columns are widely used for the separation of eicosanoids. celerion.comnih.gov Phenyl columns have also been employed for the analysis of thromboxane (B8750289) metabolites. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often containing a small amount of acid like acetic or formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of analytes with different polarities. nih.govnih.gov

Flow Rate: The flow rate of the mobile phase is optimized to achieve a balance between analysis time and separation efficiency.

Column Temperature: The column temperature is controlled to ensure reproducible retention times and can also influence the separation selectivity.

One of the simplest ways to improve resolution is by adjusting the retention factor, which can be achieved in gas chromatography by altering the column temperature and in liquid chromatography by changing the mobile phase composition. libretexts.org Adjusting the selectivity, for instance by changing the stationary phase in gas chromatography or the mobile phase composition in liquid chromatography, can also have a significant impact on resolution. libretexts.org For complex separations, multi-column systems can be optimized by considering the length and order of individual column segments to achieve uniform peak distribution or on-column fractioning. unige.ch

Table 1: Example of LC-MS/MS Chromatographic Parameters for 11-Dehydro-thromboxane B2 Analysis

| Parameter | Value |

| UHPLC System | Waters ACQUITY UPLC I-Class |

| Analytical Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water / Acetic Acid (75:25 v/v) |

| Mobile Phase B | Methanol / Acetonitrile (60:40 v/v) |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 20 µL |

| Total Run Time | 5.0 min |

| Data from Celerion. celerion.com |

Following chromatographic separation, the analyte is ionized and detected by a tandem mass spectrometer. The most common ionization technique for eicosanoids is electrospray ionization (ESI) in the negative ion mode, as the carboxylic acid group is readily deprotonated. nih.gov Atmospheric pressure chemical ionization (APCI) in negative mode has also been successfully used. celerion.com

Detection is typically performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion (the deprotonated molecule, [M-H]⁻) of the analyte. This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to select a specific product ion. This process of selecting a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, leading to enhanced sensitivity. nih.gov

For 11-dehydro-thromboxane B2, a common transition monitored is from a precursor ion of m/z 367 to a product ion of m/z 161. nih.govcelerion.com For the deuterated internal standard, this compound, the corresponding transition would be from m/z 371 to a specific product ion, for example, m/z 165 or m/z 309. nih.govcelerion.com

Table 2: Example of Mass Spectrometric Parameters for 11-Dehydro-thromboxane B2 Analysis

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad™ 5500 / SCIEX Triple Quad™ 6500 |

| Ion Source/Polarity | APCI / Negative |

| MRM Transition (11-dehydro-TXB2) | m/z 367.0 -> 161.0 |

| MRM Transition (11-dehydro-TXB2-IS) | m/z 371.0 -> 309.0 |

| Data from Celerion. celerion.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been historically used for the quantification of 11-dehydro-thromboxane B2. nih.govnih.gov While LC-MS/MS is now more commonly used, GC-MS can offer excellent sensitivity and selectivity, particularly when operated in the negative chemical ionization (NCI) mode. nih.gov

A key difference between LC-MS and GC-MS for the analysis of eicosanoids is the requirement for derivatization in GC-MS. Eicosanoids are not sufficiently volatile to be analyzed directly by GC. Therefore, their polar functional groups (carboxylic acids and hydroxyls) must be chemically modified to increase their volatility. researchgate.net

Derivatization is a crucial step in the GC-MS analysis of 11-dehydro-thromboxane B2. The primary goals of derivatization are to:

Increase the volatility of the analyte.

Improve its thermal stability.

Enhance its detectability, especially in electron capture negative ionization mode.

A common derivatization strategy for eicosanoids involves the formation of pentafluorobenzyl (PFB) esters of the carboxylic acid group. nih.govnih.gov The PFB group is highly electronegative, which makes the derivative amenable to sensitive detection by electron capture negative ionization mass spectrometry. The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com

One study reported a method where the pentafluorobenzyl moiety was introduced at the C11 position, which offered advantages in the cleanup stage and during the GC-MS analysis. nih.gov The derivatization of thromboxanes with PFB bromide is a common practice to form PFB esters. nih.govnih.gov

The general steps for derivatization for GC-MS analysis of 11-dehydro-thromboxane B2 often include:

Esterification: The carboxylic acid group is converted to a PFB ester using a reagent like pentafluorobenzyl bromide (PFB-Br).

Silylation: The hydroxyl groups are converted to TMS ethers using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting derivatized 11-dehydro-thromboxane B2 is then sufficiently volatile and thermally stable for analysis by GC-MS.

Immunochemical Assay Development for 11-Dehydro-thromboxane B2 (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a primary method for the quantification of 11-dhTxB2 due to its sensitivity and adaptability to various sample types, including urine, plasma, and serum. These assays are typically designed as competitive immunoassays, where 11-dhTxB2 in the sample competes with a labeled form of the molecule for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 11-dhTxB2 in the sample.

The development of these ELISAs has involved the use of both polyclonal and monoclonal antibodies. An enzyme immunoassay utilizing a polyclonal anti-11-dhTxB2 antibody raised in a rabbit was established for determining plasma concentrations of the compound. More recently, rapid quantitative competitive immunoassays using monoclonal antibodies have been developed, offering advantages such as reduced assay time—from an overnight incubation to just three hours.

A key aspect of assay development is ensuring high specificity for 11-dhTxB2 with minimal cross-reactivity to related compounds. For instance, one monoclonal antibody-based ELISA demonstrated negligible cross-reactivity with thromboxane B2 (0.05%), 2,3-dinor-thromboxane B2 (0.06%), and prostaglandin (B15479496) D2 (0.08%). Similarly, a polyclonal antibody-based assay showed cross-reactivities of less than 0.05% with TXB2, 2,3-dinor-TXB2, and other prostanoids. This high degree of specificity is critical for accurately reflecting in vivo TxA2 synthesis.

The table below summarizes the characteristics of different ELISA kits developed for 11-dehydro-thromboxane B2 analysis.

| Antibody Type | Assay Principle | Sample Types | Assay Time | Specificity Highlight |

| Monoclonal | Competitive ELISA | Urine, Plasma, Serum | ~3 hours | High specificity, eliminates potential for analytical variables found in blood-based assays. |

| Polyclonal | Competitive ELISA | Plasma | Overnight Incubation | Cross-reactivity with related prostanoids is less than 0.05%. |

Validation Parameters in Quantitative Analysis: Precision, Accuracy, and Sensitivity

The validation of any quantitative assay is fundamental to ensure the reliability and reproducibility of its results. Key parameters in this validation process are precision, accuracy, and sensitivity.

Precision refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (%CV). Assays for 11-dhTxB2 have demonstrated acceptable precision. In a comparison between a monoclonal and a polyclonal antibody-based assay, the monoclonal assay showed a %CV range of 0.3-12.9% (average 4.0%), while the polyclonal assay had a range of 0-35.8% (average 10.1%), indicating superior precision for the monoclonal antibody-based method.

Accuracy is the measure of how close a result is to the true value. The accuracy of 11-dhTxB2 immunoassays has been confirmed through recovery experiments and by comparison with other established analytical methods. For example, one ELISA showed an accuracy with a correlation coefficient (r) of 0.982 in recovery experiments. Its validity was further confirmed by a strong correlation (r = 0.972) with radioimmunoassay (RIA) results. Another study comparing a monoclonal ELISA to a polyclonal one found a correlation (r) of 0.944 between the two methods, confirming the clinical relevance of the newer assay.

Sensitivity is the lowest concentration of the analyte that can be reliably detected. The sensitivity of 11-dhTxB2 assays is crucial, especially when measuring suppressed levels following aspirin (B1665792) therapy. Different assays report varying levels of sensitivity. One monoclonal antibody-based ELISA reported a detection limit of 4.6 pg/sample. In a direct comparison, a polyclonal assay was found to be slightly more sensitive (limit of detection: 11.9 pg/ml) than a monoclonal assay (64.5 pg/ml), though the monoclonal assay's sensitivity was still deemed sufficient for clinical applications. Another commercially available monoclonal ELISA kit reports a sensitivity (defined as 80% B/B₀) of approximately 34 pg/ml and a detection limit of 16 pg/ml.

The following table provides a comparative overview of the validation parameters for different 11-dhTxB2 immunoassays.

| Parameter | Monoclonal Antibody Assay | Polyclonal Antibody Assay | Reference |

| Precision (%CV) | 0.3 - 12.9% (Average: 4.0%) | 0 - 35.8% (Average: 10.1%) | |

| Accuracy (Correlation) | r = 0.972 (vs. RIA); r = 0.944 (vs. polyclonal assay) | - | |

| Sensitivity (Detection Limit) | 64.5 pg/ml; 4.6 pg/sample; ~34 pg/ml | 11.9 pg/ml |

Mechanistic Research on the Biological Role of 11 Dehydro Thromboxane B2

Role as an Indicator of Thromboxane (B8750289) A2 Pathway Activity in Pre-clinical Models

Mechanistic research in pre-clinical animal models has established 11-dehydro-thromboxane B2 (11-dehydro-TXB2) as a reliable and quantitative indicator of in vivo Thromboxane A2 (TXA2) biosynthesis. The utility of 11-dehydro-TXB2 as a biomarker stems from the inherent instability of TXA2, which has a half-life of only about 30 seconds in aqueous solution before it is hydrated to the inactive Thromboxane B2 (TXB2). wikipedia.org Measuring TXA2 directly is therefore impractical, and even the measurement of plasma TXB2 is often confounded by artificial platelet activation during blood collection, leading to ex vivo generation of the compound and inaccurately high readings. nih.govnih.govnih.gov

To circumvent these challenges, researchers focus on stable, downstream enzymatic metabolites. 11-dehydro-TXB2 is a major, long-lived metabolite of TXB2 found in circulation, making it a more accurate reflection of systemic TXA2 formation over time. nih.govrndsystems.com Studies in various laboratory animals have validated its use as a superior indicator compared to TXB2.

In a pivotal study involving multiple animal models, researchers compared plasma levels of TXB2 and 11-dehydro-TXB2 after intravenous administration of TXB2. nih.gov In rabbits, the area under the curve (AUC) for 11-dehydro-TXB2 was significantly higher than that of another metabolite, 2,3-dinor-TXB2, indicating that it is a major metabolic product in this species. nih.gov Furthermore, when endogenous TXA2 production was stimulated in rabbits via an infusion of collagen, plasma levels of 11-dehydro-TXB2 increased significantly and demonstrated a longer half-life than TXB2. nih.gov This highlights its capacity to represent both basal and stimulated TXA2 pathway activity.

Similar validation has been performed in other species. In cynomolgus monkeys, studies have shown that both exogenously infused TXA2 and TXB2 are metabolized to 11-dehydro-TXB2, providing a quantitative index of in vivo TXA2 production. frontiersin.org Research in dogs has also confirmed the utility of this parameter. nih.gov Although the metabolic preference can vary between species—with dogs showing a less pronounced conversion to 11-dehydro-TXB2 compared to rabbits—its measurement remains valuable. nih.gov In a dog model, the administration of platelet-activating factor (PAF) induced pulmonary vasoconstriction, a process mediated by TXA2. nih.gov This physiological response was accompanied by a significant increase in the plasma concentration of 11-dehydro-TXB2. nih.gov Crucially, pre-treatment with aspirin (B1665792) or a TXA2 synthetase inhibitor (OKY-046) blocked both the vasoconstriction and the rise in 11-dehydro-TXB2, directly linking the biomarker to the activity of the TXA2 pathway. nih.gov

These pre-clinical studies underscore the principle that measuring a stable, downstream metabolite like 11-dehydro-TXB2 minimizes the analytical problems associated with its unstable precursors and provides a dependable method for assessing in vivo TXA2 synthesis across different species. nih.govfrontiersin.orgnih.gov

In Vitro Investigations of Cellular Responses

Contrary to its initial consideration as a biologically inactive metabolite, in vitro research has revealed that 11-dehydro-thromboxane B2 possesses distinct biological activities, particularly through its interaction with the Chemoattractant Receptor-homologous Molecule expressed on TH2 cells (CRTH2), also known as DP2. nih.gov CRTH2 is a G protein-coupled receptor expressed on various immune cells, including eosinophils, basophils, and T-helper 2 (TH2) lymphocytes, and is a key player in allergic inflammatory responses. nih.govnih.gov

Detailed in vitro studies have demonstrated that 11-dehydro-TXB2 is a full agonist of the CRTH2 receptor. nih.govresearchgate.net In experiments using human eosinophils and basophils, 11-dehydro-TXB2 was shown to activate these cells, whereas the primary TXA2 analogue U-46619 and the direct metabolite TXB2 had no such effect. nih.gov This activity is specific to the CRTH2 receptor. The cellular responses induced by 11-dehydro-TXB2 were effectively blocked by ramatroban, a dual antagonist of the thromboxane (TP) and CRTH2 receptors, but not by SQ29,548, which is a selective TP receptor antagonist. nih.govresearchgate.net This pharmacological evidence confirms that the observed effects are mediated through CRTH2, not the classical thromboxane receptor. nih.gov Further confirmation was obtained using a cell line of murine pro-B lymphocytes (BaF/3) transfected to express human CRTH2; these cells migrated in response to 11-dehydro-TXB2, while the non-transfected parent cells did not. nih.govresearchgate.net

The binding of 11-dehydro-TXB2 to the CRTH2 receptor initiates specific intracellular signaling cascades. A key event following receptor activation is the mobilization of intracellular calcium. In human eosinophils, 11-dehydro-TXB2 induces a flux of calcium primarily from intracellular stores. nih.govnih.gov This response is characteristic of CRTH2 activation, as prior stimulation of the cells with prostaglandin (B15479496) D2 (PGD2), the principal endogenous ligand for CRTH2, desensitized the cells to a subsequent challenge with 11-dehydro-TXB2. nih.govresearchgate.net

The signaling pathway appears to involve phospholipase C (PLC). The PLC inhibitor U73,122 was found to attenuate the cellular shape change response induced by both 11-dehydro-TXB2 and PGD2. nih.govnih.gov Interestingly, the signaling is insensitive to pertussis toxin, suggesting that the G-protein coupling for this particular response is not mediated by the Gi/o family of proteins. nih.govresearchgate.net

The agonist activity of 11-dehydro-TXB2 on the CRTH2 receptor translates into distinct functional effects on target cells, particularly those involved in allergic inflammation.

Shape Change: As a primary indicator of leukocyte activation, changes in cell shape can be measured by flow cytometry. 11-dehydro-TXB2 induces a rapid and significant shape change in both human eosinophils and basophils, consistent with cellular activation. nih.gov

Calcium Flux: As noted, 11-dehydro-TXB2 triggers the release of calcium from intracellular stores within eosinophils, a critical second messenger in many cellular activation processes. nih.govnih.gov

Chemotaxis: 11-dehydro-TXB2 acts as a chemoattractant for immune cells expressing CRTH2. It was shown to be chemotactic for human eosinophils. nih.govresearchgate.net This effect was also demonstrated conclusively in BaF/3 cells transfected with human CRTH2, which migrated along a concentration gradient of 11-dehydro-TXB2. nih.gov

Notably, while 11-dehydro-TXB2 is a potent activator of CRTH2-bearing immune cells, it does not interact with the thromboxane receptors on platelets and therefore does not induce or inhibit platelet aggregation. nih.gov This selective activity on a receptor involved in allergic inflammation suggests a specific biological role for this metabolite beyond simply being an inactive breakdown product of TXA2.

Studies in Animal Models of Thromboxane-Related Physiological Processes

The role of 11-dehydro-TXB2 as a biomarker has been leveraged in animal models to study physiological and pathophysiological processes where the TXA2 pathway is implicated. These studies allow for the assessment of dynamic changes in thromboxane production in response to specific stimuli.

Animal models provide a controlled environment to investigate the link between a specific stimulus and the subsequent activation of the TXA2 pathway. By measuring plasma or urinary levels of 11-dehydro-TXB2, researchers can quantify the extent of this activation.

One such model involves the intravenous infusion of collagen in rabbits. nih.gov Collagen is a potent platelet agonist that triggers the synthesis and release of TXA2. In this model, a 5-minute infusion of collagen resulted in a significant elevation of plasma 11-dehydro-TXB2 levels. nih.gov The extended half-life of 11-dehydro-TXB2 compared to TXB2 in the circulation made it a more reliable marker for quantifying the response to the collagen stimulus. nih.gov

Another example is the use of platelet-activating factor (PAF) in a dog model to induce pulmonary vasoconstriction, a physiological event known to be mediated by TXA2. nih.gov Administration of PAF led to a marked increase in the plasma concentration of 11-dehydro-TXB2. nih.gov This study provided quantitative data on the amount of TXA2 produced following PAF stimulation. The findings were further validated by demonstrating that the increase in plasma 11-dehydro-TXB2 was completely blocked by pre-treatment with either aspirin (a cyclooxygenase inhibitor) or a specific thromboxane synthase inhibitor, confirming that the measured metabolite was a direct result of the targeted enzymatic pathway. nih.gov

The table below summarizes findings from a study in dogs, illustrating the change in plasma concentrations of 11-dehydro-TXB2 and TXB2 after intravenous administration of TXB2, showcasing the different pharmacokinetic profiles of the two compounds.

| Time After TXB2 Administration (min) | Plasma 11-dehydro-TXB2 (pg/ml, mean +/- SEM) | Plasma TXB2 (pg/ml, mean +/- SEM) |

|---|---|---|

| 0 (Baseline) | 6.2 +/- 1.4 | 20.1 +/- 3.1 |

| 2 | 54.2 +/- 5.0 | 3143.3 +/- 379.5 |

| 5 | 65.2 +/- 14.3 | 1432.6 +/- 120.5 |

| 15 | 65.2 +/- 16.4 | 356.8 +/- 38.9 |

| 60 | 31.0 +/- 7.5 | 128.9 +/- 13.6 |

Correlation with Experimental Models of Inflammatory Responses

11-Dehydro-thromboxane B2, a stable and major metabolite of thromboxane A2 (TXA2), is increasingly recognized not merely as an inactive byproduct but as a significant player in inflammatory processes. nih.govnih.gov Its correlation with inflammatory responses has been substantiated in various experimental and clinical models, where its levels are often indicative of underlying inflammatory activity and disease severity.

Elevated urinary levels of 11-dehydro-thromboxane B2 serve as a reliable biomarker for in vivo TXA2 biosynthesis and have been strongly associated with vascular inflammation. nih.govnih.gov In studies of patients with atherosclerotic cardiovascular disease, a condition underpinned by chronic inflammation, urinary 11-dehydro-thromboxane B2 concentrations were significantly correlated with circulating levels of P-selectin and E-selectin. nih.govnih.gov These molecules are critical adhesion factors expressed on endothelial cells and platelets during an inflammatory response, facilitating the recruitment of leukocytes to the site of inflammation.

Beyond its role as a biomarker, mechanistic studies have revealed that 11-dehydro-thromboxane B2 possesses direct biological activity. It has been identified as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). nih.gov This receptor is prominently expressed on eosinophils and basophils, key effector cells in allergic inflammation. In experimental models using these human inflammatory cells, 11-dehydro-thromboxane B2 was shown to induce shape change, calcium flux, and chemotaxis, indicating its capacity to directly recruit and activate these cells. nih.gov Notably, this effect was not observed with its precursor, thromboxane B2, or the TXA2 analogue U46,619, highlighting the specific action of the 11-dehydro metabolite. nih.gov

The relevance of 11-dehydro-thromboxane B2 in inflammatory conditions is further supported by findings in patients with metabolic syndrome and acute coronary syndrome, where elevated levels are linked to a pro-inflammatory state and an increased risk of adverse cardiovascular events. mdpi.comjapsonline.com The generation of 11-dehydro-thromboxane B2 can occur via both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) pathways. nih.govwjgnet.com While the COX-1 pathway in platelets is a primary source, the COX-2 pathway, which is often upregulated in inflammatory cells like monocytes and macrophages, contributes significantly to its production in inflammatory settings. nih.gov This dual origin underscores its role as an indicator of both platelet activation and broader inflammatory processes.

The following table summarizes key findings from studies investigating the correlation of 11-dehydro-thromboxane B2 with inflammatory responses.

| Experimental Model/Patient Cohort | Key Findings | Reference |

| Patients with Stable Atherosclerotic Cardiovascular Disease | Urinary 11-dehydro-thromboxane B2 levels significantly correlated with circulating P-selectin and E-selectin. | nih.govnih.gov |

| Human Eosinophils and Basophils (in vitro) | 11-dehydro-thromboxane B2 acts as a full agonist of the CRTH2 receptor, inducing chemotaxis and cellular activation. | nih.gov |

| Patients with Metabolic Syndrome | Elevated urinary 11-dehydro-thromboxane B2 levels are associated with inflammation and hyperhomocysteinemia. | mdpi.com |

| Patients with Acute Coronary Syndrome | High baseline levels of 11-dehydro-thromboxane B2 are predictive of major adverse cardiovascular events. | japsonline.com |

| Asthmatic Patients | Increased urinary excretion of 11-dehydro-thromboxane B2 following bronchial provocation with allergens. | nih.gov |

Cross-Talk and Interactions with Other Eicosanoid Pathways

The biological actions of 11-dehydro-thromboxane B2 are intricately linked with the broader network of eicosanoid signaling pathways. Eicosanoids, a class of lipid mediators derived from arachidonic acid, include prostaglandins, leukotrienes, and thromboxanes, all of which play crucial roles in inflammation. elisakits.co.uknih.gov The cross-talk between these pathways is a fundamental aspect of the regulation of the inflammatory response.

The primary basis for interaction lies in their common origin. The enzymatic conversion of arachidonic acid by cyclooxygenase (COX) enzymes leads to the production of prostaglandin H2 (PGH2), the precursor for both thromboxanes (via thromboxane synthase) and various prostaglandins (via specific prostaglandin synthases). elisakits.co.ukqiagen.com Consequently, any modulation of COX activity, for instance by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, inevitably affects the production of both thromboxanes and prostaglandins. nih.gov

Direct evidence of cross-talk between the thromboxane and leukotriene pathways has been observed in inflammatory conditions such as asthma. Studies involving bronchial provocation in asthmatic individuals have demonstrated a concurrent increase in the urinary excretion of both 11-dehydro-thromboxane B2 and leukotriene E4 (a stable metabolite of the cysteinyl leukotrienes). nih.gov This parallel increase suggests a coordinated activation of both the COX/thromboxane and the 5-lipoxygenase/leukotriene pathways in response to an allergic inflammatory stimulus.

The interaction can also be seen at the receptor level. As previously mentioned, 11-dehydro-thromboxane B2 is an agonist for the CRTH2 receptor, which is also the primary receptor for prostaglandin D2 (PGD2). nih.gov This shared receptor usage implies a potential for competitive or additive effects between these two eicosanoids in modulating the function of immune cells like eosinophils, basophils, and Th2 lymphocytes.

The following table outlines the key interaction points between the 11-dehydro-thromboxane B2 pathway and other eicosanoid pathways.

| Interacting Pathway | Nature of Cross-Talk | Implication |

| Prostaglandin Pathways | Shared precursor (PGH2) from the COX pathway. elisakits.co.ukqiagen.com Shared receptor (CRTH2) with Prostaglandin D2. nih.gov | Co-regulation of production; potential for competitive or synergistic actions at the receptor level in inflammatory cell activation. |

| Leukotriene Pathways | Common inflammatory triggers leading to parallel activation of COX and 5-lipoxygenase pathways. nih.gov | Coordinated amplification of the inflammatory response in conditions like asthma. |

Regulation and Modulation of 11 Dehydro Thromboxane B2 Metabolism

Influence of Endogenous Biological Factors on Thromboxane (B8750289) Biosynthesis

Thromboxane biosynthesis is not a static process; it is dynamically regulated by a variety of endogenous biological factors that influence the enzymatic cascade responsible for its production. The synthesis of thromboxane A2 (TXA2), the unstable precursor to 11-dehydro-thromboxane B2, is initiated from arachidonic acid by the sequential actions of cyclooxygenase (COX) enzymes and thromboxane synthase. nih.gov

Several key factors can trigger this pathway. In platelets, agonists such as thrombin and collagen are potent activators of phospholipase enzymes, which release arachidonic acid from membrane phospholipids (B1166683), making it available for the COX-1 enzyme. ahajournals.orgwjgnet.com This initiates the production of prostaglandin (B15479496) H2 (PGH2), the substrate for thromboxane synthase. nih.gov The circulatory system maintains a delicate homeostatic balance between the vasoconstrictor and pro-aggregatory effects of TXA2 and the vasodilatory and anti-aggregatory actions of prostacyclin. wikipedia.org

Inflammatory conditions can also significantly upregulate thromboxane production. Cytokines and other inflammatory mediators can increase the expression and activity of enzymes in the thromboxane pathway. For instance, in disease states like preeclampsia, increased levels of tumor necrosis factor-α (TNFα) have been shown to increase the expression of thromboxane synthase in vascular smooth muscle cells. ahajournals.orgahajournals.org Similarly, conditions associated with high oxidative stress can lead to the formation of isoprostanes, which can act as ligands for the thromboxane receptor, further amplifying signaling even when enzymatic production of TXA2 is inhibited. nih.gov

The enzymatic activity for thromboxane synthesis is also dependent on specific cofactors. Studies have shown that the conversion of arachidonic acid requires cofactors such as methemoglobin (which can be replaced by hematin (B1673048) or hemin) and tryptophan. nih.gov Conversely, substances like hydroquinone (B1673460) and ascorbate (B8700270) can inhibit the formation of thromboxane B2. nih.gov

Effects of Pharmacological Interventions on 11-Dehydro-thromboxane B2 Levels in Experimental Systems

Pharmacological agents that target the thromboxane biosynthesis pathway are a cornerstone of cardiovascular therapy. These interventions are designed to reduce the production of TXA2 and, consequently, lower the systemic levels of its metabolites, including 11-dehydro-thromboxane B2.

Cyclooxygenase (COX) Inhibitors: The most widely used drugs in this class are aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgdroracle.ai

Aspirin acts by irreversibly inhibiting the COX-1 enzyme in platelets. wikipedia.org Since platelets lack a nucleus, they cannot synthesize new enzyme, and the inhibitory effect lasts for the entire platelet lifespan (approximately 7-10 days). droracle.ai Low-dose aspirin therapy effectively suppresses platelet-derived TXA2 production, leading to a significant reduction in urinary 11-dehydro-thromboxane B2 levels. wjgnet.comnih.gov

Traditional NSAIDs , such as ibuprofen (B1674241) and naproxen, reversibly inhibit COX enzymes. droracle.ai Their effect on thromboxane production is temporary and depends on the drug's dosing interval and plasma concentration. wikipedia.org

Selective COX-2 inhibitors , like celecoxib, have a much lower affinity for the COX-1 enzyme primarily responsible for thromboxane production in platelets and thus have a lesser impact on 11-dehydro-thromboxane B2 levels. mdpi.com

Thromboxane Synthase Inhibitors (TXSI): These agents specifically block the final step in TXA2 synthesis, which is the conversion of PGH2 to TXA2 by the enzyme thromboxane-A synthase. wikipedia.org Examples include ozagrel (B471) and dazoxiben. droracle.aimdpi.com By inhibiting this enzyme, these drugs reduce the production of TXA2 and its subsequent metabolites. mdpi.com

Dual Thromboxane Synthase Inhibitors and Receptor Antagonists: Some compounds, such as picotamide (B163162) and ridogrel, possess a dual mechanism of action. wikipedia.org They both inhibit the synthesis of thromboxane and block its receptor, providing a more comprehensive blockade of the pathway. wikipedia.org

The following table summarizes the effects of various pharmacological interventions on thromboxane metabolite levels based on research findings.

| Drug Class | Example(s) | Mechanism of Action | Effect on 11-dehydro-thromboxane B2 Levels |

| COX-1 Inhibitor | Aspirin | Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. wikipedia.org | Significant reduction; daily administration leads to profound suppression of urinary metabolites. wjgnet.com |

| Reversible NSAIDs | Ibuprofen, Naproxen | Reversibly inhibit both COX-1 and COX-2 enzymes. droracle.ai | Transient reduction, dependent on dosing and drug half-life. wikipedia.org |

| COX-2 Inhibitor | Celecoxib | Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. mdpi.com | Minimal effect on platelet-derived thromboxane synthesis. mdpi.com |

| Thromboxane Synthase Inhibitor | Ozagrel, Dazoxiben | Directly inhibits the thromboxane synthase enzyme, preventing the conversion of PGH2 to TXA2. droracle.aimdpi.com | Direct reduction in TXA2 synthesis and subsequent metabolites. mdpi.com |

Genetic and Epigenetic Influences on Enzymes in the Thromboxane Pathway

Individual variability in thromboxane production can be attributed to genetic and epigenetic factors that regulate the expression and function of key enzymes in the pathway.

Genetic Polymorphisms: Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the gene encoding thromboxane A synthase (TBXAS1) can alter the enzyme's activity. nih.gov Functional analysis of several nonsynonymous polymorphisms in the TBXAS1 gene has revealed that these variants can impact the enzyme's kinetics. nih.gov For example, the L357V variant was found to have a significantly lower catalytic efficiency (Vmax/Km ratio) compared to the wild-type enzyme, suggesting it may generate less TXA2. nih.gov Such genetic differences can lead to variations in baseline 11-dehydro-thromboxane B2 levels among individuals. nih.gov

The table below details the kinetic properties of different TBXAS1 polymorphic variants.

| TBXAS1 Variant | Km (μmol/l PGH2) | Vmax (U/mg) | Vmax/Km Ratio (% of Wild-Type) |

| Wild-Type | 32 | 41 | 100% |

| K258E | 27 | 40 | 115% |

| L357V | 52 | 18 | 27% |

| Q417E | 31 | 38 | 96% |

| E450K | 33 | 39 | 92% |

| T451N | 32 | 37 | 90% |

| Data sourced from a functional analysis of human thromboxane synthase polymorphic variants. nih.gov |

Epigenetic Regulation: Epigenetic modifications are reversible changes that regulate gene expression without altering the underlying DNA sequence. mdpi.com DNA methylation is a key epigenetic mechanism where the addition of a methyl group to DNA, typically at CpG sites in the promoter region of a gene, can lead to gene silencing. ahajournals.org Conversely, hypomethylation (reduced methylation) is often associated with increased gene expression. ahajournals.org

Research has shown that the TBXAS1 gene is subject to epigenetic regulation. In studies related to preeclampsia, a condition characterized by elevated thromboxane levels, the promoter region of the TBXAS1 gene was found to be significantly less methylated in arteries from preeclamptic women compared to normal pregnant women. ahajournals.orgahajournals.org This hypomethylation correlated with increased expression of thromboxane synthase mRNA and protein, suggesting that epigenetic mechanisms contribute to the enhanced thromboxane production seen in this disorder. ahajournals.orgahajournals.org Experimentally induced DNA hypomethylation in a neutrophil-like cell line also resulted in increased expression of thromboxane synthase and higher production of thromboxane B2. ahajournals.orgahajournals.org

Future Research Directions and Uncharted Avenues for 11 Dehydro Thromboxane B2 D4 Research

Development of Novel Research Tools and Probes for Eicosanoid Metabolism

The quantification of 11-dehydro-thromboxane B2 has traditionally relied on robust methods such as enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS). wjgnet.comnih.gov The deuterated D4 variant serves as an indispensable internal standard for precise quantification via stable isotope dilution MS. google.com However, the future of eicosanoid research hinges on the development of even more sensitive and specific tools to dissect the complex and often localized signaling pathways.

Current research has produced highly specific monoclonal antibodies for use in immunoassays, which are crucial for distinguishing 11-dehydro-thromboxane B2 from other structurally similar metabolites. nih.govgoogle.com Future efforts will likely focus on:

Higher-Sensitivity Immunoassays: While current ELISA kits can detect concentrations in the picogram per milliliter range, the development of next-generation assays, perhaps leveraging novel signal amplification technologies, could allow for the detection of minute, transient changes in specific microenvironments. caymanchem.com

Advanced Probes: Creating novel fluorescent or chemiluminescent probes designed to interact specifically with 11-dehydro-thromboxane B2 could enable real-time imaging and quantification within cellular systems. This would provide unprecedented insight into its subcellular localization and dynamics.

Multiplexed Detection Platforms: The development of platforms capable of simultaneously measuring a wide array of eicosanoids, including various thromboxane (B8750289) metabolites, prostaglandins, and leukotrienes from a single, small-volume sample, will be critical. nih.gov This would provide a more holistic view of the eicosanoid network's response to stimuli.

| Current Analytical Technique | Principle | Application for 11-Dehydro-thromboxane B2 | Future Direction |

| ELISA | Competitive immunoassay using monoclonal antibodies. nih.gov | Quantification in urine, plasma, and serum. wjgnet.comcaymanchem.com | Development of ultra-sensitive assays with enhanced specificity and lower detection limits. |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. nih.gov | Gold standard for quantification, using the D4 variant as an internal standard. nih.gov | Miniaturization for high-throughput screening and increased resolution to identify novel metabolites. |

| GC/MS | Gas chromatography separation coupled with mass spectrometry. nih.gov | Early method for sensitive detection in plasma. nih.gov | Largely superseded by LC-MS/MS but may find niche applications. |

Advanced Metabolomics Approaches for Comprehensive Pathway Analysis

Metabolomics, the large-scale study of small molecules, offers a powerful lens through which to view the entirety of the thromboxane pathway and its intersections with other metabolic networks. While much research has focused on quantifying 11-dehydro-thromboxane B2 as a primary endpoint, future studies will employ advanced metabolomics to create a comprehensive map of the eicosanoid cascade. nih.govresearchgate.net

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is already capable of measuring dozens of eicosanoids simultaneously. nih.govnih.gov The next frontier in this area includes:

Lipidomics Flux Analysis: Moving beyond static measurements, future research will apply kinetic models to understand the flow (flux) of metabolites through the eicosanoid pathway in response to stimuli. This can reveal which enzymes become bottlenecks or are upregulated in disease states. nih.gov

Identifying Novel Metabolites: High-resolution mass spectrometry may uncover previously uncharacterized downstream metabolites of 11-dehydro-thromboxane B2, which could have unique biological activities or serve as more specific biomarkers for particular conditions.

Pathway Crosstalk: Comprehensive metabolomic profiling will allow researchers to investigate the interplay between the thromboxane pathway and other lipid signaling pathways (e.g., prostaglandins, leukotrienes, resolvins) and central metabolism (e.g., amino acid, carbohydrate metabolism). creative-proteomics.comrsc.orgnih.gov This will be crucial for understanding how systemic metabolic health influences platelet activation and inflammation.

Elucidating Precise Mechanistic Roles Beyond Biomarker Indication

For many years, 11-dehydro-thromboxane B2 was considered a biologically inactive end-product of TXA2 degradation. nih.gov However, groundbreaking research has revealed that it possesses distinct biological functions, a discovery that opens up a significant uncharted avenue for investigation.

The most notable of these functions is its role as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). nih.govmanchester.ac.ukresearchgate.net This G-protein coupled receptor is prominently expressed on immune cells like eosinophils, basophils, and Th2 lymphocytes. nih.govnih.gov This finding repositions 11-dehydro-thromboxane B2 from a simple metabolite to an active signaling molecule in its own right, particularly in the context of allergy and inflammation. nih.gov

Future research must focus on:

CRTH2 Signaling Pathway: A detailed dissection of the intracellular signaling cascades initiated by 11-dehydro-thromboxane B2 binding to CRTH2 is needed. Studies have shown it induces calcium flux and chemotaxis in eosinophils, but the full downstream consequences remain to be explored. nih.govresearchgate.net

Role in Allergic Disease: Given its activity on key allergic effector cells, its specific role in conditions like asthma and allergic rhinitis warrants deep investigation. It may represent a previously overlooked link between platelet activation and allergic inflammation. nih.govmanchester.ac.uk

Distinction from other Ligands: The CRTH2 receptor is also activated by prostaglandin (B15479496) D2 (PGD2). nih.govnih.gov Understanding whether 11-dehydro-thromboxane B2 elicits unique cellular responses compared to PGD2, or if it acts synergistically or antagonistically, is a critical question. At certain concentrations, it does not appear to antagonize PGD2-induced responses. nih.govresearchgate.net

Platelet-Independent Functions: While its levels reflect platelet activity, exploring the functions of 11-dehydro-thromboxane B2 in tissues where it may be generated or accumulate could reveal novel roles in local tissue homeostasis or pathology, independent of thrombosis.

Integration with Multi-Omics Data for Systems-Level Understanding

To fully comprehend the significance of 11-dehydro-thromboxane B2, it must be studied not in isolation, but as a component of a complex biological system. The integration of metabolomics data with other "omics" layers—genomics, transcriptomics, and proteomics—offers a path toward a holistic, systems-level understanding. nih.govplos.org

This multi-omics approach will enable researchers to:

Connect Genotype to Phenotype: By combining genome-wide association studies (GWAS) with metabolomic data (mGWAS), researchers can identify genetic variants that influence an individual's baseline levels of 11-dehydro-thromboxane B2. This could help explain inter-individual variability in platelet reactivity and cardiovascular risk. medrxiv.org

Uncover Regulatory Networks: Integrating transcriptomic (gene expression) and proteomic (protein abundance) data with metabolite levels can reveal the regulatory networks that control thromboxane synthesis. nih.gov For example, this could identify transcription factors or signaling pathways that upregulate key enzymes like cyclooxygenases or thromboxane synthase in response to inflammatory or metabolic stress.

Build Predictive Models: A major goal of systems biology is to create predictive models of disease. nih.gov By integrating multi-omics data into computational models, it may become possible to predict how a specific genetic background, environmental exposure, or therapeutic intervention will alter thromboxane metabolism and, consequently, disease risk. plos.org This could pave the way for personalized medicine, where therapies targeting the thromboxane pathway are tailored to an individual's unique molecular profile. mdpi.comahajournals.org

By pursuing these future research directions, the scientific community can move beyond the current understanding of 11-Dehydro-thromboxane B2 D4 as a biomarker and unlock a more profound appreciation of its role as an active signaling molecule and a key node in the complex web of human health and disease.

Q & A

How can researchers accurately measure 11-D-TXB2 levels in biological samples, and what methodological considerations are critical for reliable quantification?

Answer:

11-D-TXB2 is typically quantified using competitive enzyme-linked immunosorbent assays (ELISAs). Key methodological steps include:

- Competitive Binding Principle : The assay relies on competition between endogenous 11-D-TXB2 in samples and an enzyme-conjugated analog (e.g., horseradish peroxidase conjugate) for binding to pre-coated anti-11-D-TXB2 antibodies .

- Standard Curve Validation : A standard dilution series (e.g., 1 µg/mL stock) must be included to establish a reference range. Data interpretation requires inverse correlation analysis between optical density and analyte concentration .

- Sample Preparation : Plasma or urine samples should be centrifuged before analysis to avoid particulate interference. For stability, store samples at 4°C and minimize freeze-thaw cycles .

Why is 11-D-TXB2 considered a reliable biomarker for thromboxane generation in vivo, and how does its stability compare to other thromboxane metabolites?

Answer:

11-D-TXB2 is a stable metabolite of thromboxane B2 (TXB2), formed via 11-dehydrogenase activity. Unlike TXB2, which is rapidly degraded, 11-D-TXB2 accumulates in plasma and urine, making it a practical marker for assessing systemic thromboxane production over time . Its stability allows for non-invasive urinary monitoring in longitudinal studies, such as evaluating platelet activation in cardiovascular or inflammatory diseases .

What experimental design considerations are critical when studying 11-D-TXB2's role as a CRTH2 receptor agonist in eosinophil activation?

Answer:

To investigate 11-D-TXB2’s agonist activity on CRTH2:

- Cell Selection : Use human eosinophils or basophils, as CRTH2 is expressed on these cells. Include controls with CRTH2 antagonists (e.g., AZD1981) to confirm receptor specificity .

- Dose-Response Curves : Test a range of 11-D-TXB2 concentrations (e.g., 1 nM–10 µM) to establish efficacy and potency. Measure downstream effects like calcium flux or chemotaxis .

- Cross-Validation : Compare results with other CRTH2 agonists (e.g., prostaglandin D2) to contextualize 11-D-TXB2’s activity .

How can researchers resolve discrepancies in urinary 11-D-TXB2 levels across studies, such as reduced levels post-endotoxin challenge versus elevated levels in COVID-19 patients?

Answer:

Contradictions may arise from differences in:

- Disease Etiology : Endotoxin-induced inflammation may transiently suppress thromboxane synthesis, while COVID-19-driven hypercoagulability increases platelet activation .

- Timing of Sampling : Post-endotoxin reductions may reflect acute phase responses, whereas COVID-19 studies often measure levels during active thrombotic events .

- Confounding Factors : Adjust for covariates like NSAID use, renal function, and sample storage conditions in statistical models .

What strategies are recommended for integrating 11-D-TXB2 data with multi-omics datasets to explore its role in inflammatory pathways?

Answer:

- Multi-Omics Integration : Pair 11-D-TXB2 measurements with transcriptomic (e.g., RNA-seq of platelet activation genes) or proteomic data (e.g., COX-1/2 levels) .

- Pathway Enrichment Analysis : Use tools like Ingenuity Pathway Analysis (IPA) to map 11-D-TXB2’s interactions with arachidonic acid metabolism or CRTH2 signaling nodes .

- Machine Learning : Apply clustering algorithms to identify patient subgroups with distinct thromboxane profiles linked to clinical outcomes .

What protocols ensure optimal stability of 11-D-TXB2 during sample storage and handling?

Answer:

- Storage Conditions : Store samples at 4°C for short-term use or –80°C for long-term preservation. Avoid repeated freeze-thaw cycles to prevent degradation .

- Centrifugation : Centrifuge samples at 3,000 × g for 10 minutes to remove cellular debris before aliquoting .

- Matrix Effects : For novel matrices (e.g., bronchoalveolar lavage fluid), validate recovery rates using spike-and-recovery experiments .

How can researchers validate the specificity of ELISA kits for 11-D-TXB2 in complex biological matrices?

Answer:

- Cross-Reactivity Testing : Assess interference from structurally similar molecules (e.g., TXB2, 2,3-dinor-TXB2) using kit-provided cross-reactivity panels .

- Parallelism Analysis : Compare serial dilutions of patient samples with the standard curve to confirm linearity .

- Chromatographic Validation : Confirm ELISA results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a subset of samples .

What in vivo models are suitable for mechanistic studies of 11-D-TXB2 in thrombotic or allergic diseases?

Answer:

- Murine Models : Use CRTH2-transgenic mice to study 11-D-TXB2’s role in allergic lung inflammation. Measure bronchial lavage fluid levels post-allergen challenge .

- Pharmacological Inhibition : Administer thromboxane synthase inhibitors (e.g., ozagrel) to assess 11-D-TXB2’s dependency on TXA2 synthesis pathways .

- Genetic Knockouts : Compare outcomes in COX-1/2-deficient mice to delineate enzymatic sources of 11-D-TXB2 .

How should researchers interpret competitive ELISA data for 11-D-TXB2, and what statistical approaches mitigate variability?

Answer:

- Standard Curve Fitting : Use four-parameter logistic (4PL) regression to model the nonlinear relationship between concentration and absorbance .

- Outlier Detection : Apply Grubbs’ test to exclude technical outliers from plate replicates.

- Normalization : Correct for inter-plate variability using internal controls or z-score normalization .

What evidence supports 11-D-TXB2 as a prognostic biomarker in COVID-19, and how can its clinical utility be enhanced?

Answer:

- Clinical Correlations : Elevated urinary 11-D-TXB2 correlates with thrombotic events, prolonged hospitalization, and mortality in COVID-19. Multivariable regression models adjusting for D-dimer and CRP improve predictive power .

- Combination Panels : Pair 11-D-TXB2 with other biomarkers (e.g., L-FABP) to increase sensitivity/specificity for thrombotic risk stratification .

- Point-of-Care Testing : Develop rapid ELISA formats for bedside monitoring in acute settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.